2,4,6-Triphenyl-1,3,5-triazin

Übersicht

Beschreibung

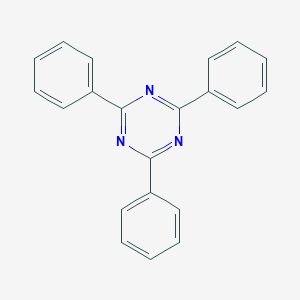

2,4,6-Triphenyl-1,3,5-triazine is an organic compound with the molecular formula C21H15N3. It is a member of the triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, and three phenyl groups attached at positions 2, 4, and 6. This compound is known for its electron-accepting properties and is widely used in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

2,4,6-Triphenyl-1,3,5-triazine has a wide range of scientific research applications:

Biology: Investigated for its potential biological activities, including antitumor properties.

Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized as a hole-blocking material in electroluminescent devices and as a photocatalyst for hydrogen production

Wirkmechanismus

Target of Action

2,4,6-Triphenyl-1,3,5-triazine (TPT) is a compound that primarily targets photoelectrochemical processes . It is incorporated into covalent organic frameworks (COFs) and used as a photocathode for hydrogen evolution .

Mode of Action

TPT interacts with its targets through π–π stacking interactions . These interactions are crucial in the formation of highly organized supramolecular networks . The compound’s mode of action is also influenced by the introduction of an electron donor, which effectively decreases the optical gap and charge transfer of the resulting COFs .

Biochemical Pathways

The primary biochemical pathway affected by TPT is the photoelectrochemical water splitting process . This process is a sustainable solar light conversion technique capable of alleviating the worldwide energy crisis . TPT, when incorporated into COFs, has been demonstrated as an excellent photocathode for hydrogen evolution .

Pharmacokinetics

It is known that tpt exhibits high thermal stability , which could potentially influence its bioavailability.

Result of Action

The result of TPT’s action is the efficient production of hydrogen through photoelectrochemical water splitting . This is achieved by harvesting triplet states in organic light-emitting diodes (OLEDs), bringing their theoretical internal efficiency from 25% to 100% .

Action Environment

The action of TPT is influenced by environmental factors such as light and temperature. Its photoelectrochemical activity is dependent on the presence of light , while its thermal stability suggests that it can maintain its function at high temperatures . Furthermore, the rigidity of the environment in which TPT is situated can lead to important inhomogeneous broadening phenomena .

Biochemische Analyse

Biochemical Properties

2,4,6-Triphenyl-1,3,5-triazine has been incorporated into covalent organic frameworks (COFs) for photoelectrochemical hydrogen evolution . The compound interacts with other molecules in these frameworks, forming donor-acceptor pairs that enhance the photocurrent . The nature of these interactions is primarily through π-π stacking .

Molecular Mechanism

The molecular mechanism of 2,4,6-Triphenyl-1,3,5-triazine involves its role as a component in covalent organic frameworks. It contributes to the formation of donor-acceptor pairs within the framework, enhancing the visible-light photocurrent . This is achieved through the π-π interaction between the triazine planes .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,4,6-Triphenyl-1,3,5-triazine has demonstrated stability and long-term effects on photoelectrochemical reactions . Over time, the compound maintains its performance, contributing to the enhanced photocurrent in the covalent organic frameworks .

Metabolic Pathways

Its role in photoelectrochemical reactions suggests it may interact with enzymes or cofactors involved in these processes

Transport and Distribution

Its incorporation into covalent organic frameworks suggests it may interact with transporters or binding proteins

Subcellular Localization

Given its role in photoelectrochemical reactions, it may be localized to compartments or organelles involved in these processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Triphenyl-1,3,5-triazine can be synthesized through the cyclotrimerization of benzonitrile derivatives. One common method involves the use of catalytic systems composed of titanium chlorido complexes and magnesium . The reaction typically proceeds under mild conditions, and the products can be isolated via recrystallization from hot toluene.

Another method involves the Friedel-Crafts reaction of 2,4,6-trichloro-1,3,5-triazine with aromatic compounds such as tetraphenylthiophene in the presence of aluminum chloride as a catalyst . This reaction is carried out in dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of 2,4,6-triphenyl-1,3,5-triazine often involves the use of cyanuric chloride as a starting material. The compound is synthesized through sequential nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by phenyl groups . This method allows for the production of large quantities of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Cyclotrimerization: The compound can be synthesized through the cyclotrimerization of benzonitriles.

Friedel-Crafts Reactions: It can participate in Friedel-Crafts alkylation and acylation reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Cyclotrimerization: Catalytic systems composed of titanium chlorido complexes and magnesium.

Friedel-Crafts Reactions: Aluminum chloride as a catalyst in dichloromethane.

Major Products Formed

Cyclotrimerization: Produces 2,4,6-triphenyl-1,3,5-triazine as the main product.

Friedel-Crafts Reactions: Produces various substituted triazines depending on the aromatic compounds used.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Triphenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Used in the synthesis of thermally activated delayed fluorescence organic light-emitting diodes.

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine: Also used in the synthesis of organic light-emitting diodes.

2,4,6-Triallyloxy-1,3,5-triazine: Used in various industrial applications.

The uniqueness of 2,4,6-triphenyl-1,3,5-triazine lies in its specific electron-accepting properties and its versatility in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

2,4,6-triphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUOLGAXBYZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060086 | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-77-6 | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyaphenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyaphenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYAPHENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI3341XDF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TPTA?

A1: The molecular formula of TPTA is C21H15N3, and its molecular weight is 309.37 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TPTA?

A2: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy. High-resolution mass spectrometry (HRMS) is also used for molecular weight determination. []

Q3: How does the introduction of TPTA into a polymer matrix affect its thermal stability?

A3: Incorporating TPTA into a polymer, like polyfluorene, significantly enhances its thermal stability. For instance, a polymer containing TPTA exhibited a 5% weight loss temperature of 401 °C, a significant improvement over the TPTA-free counterpart. []

Q4: Does TPTA exhibit liquid crystalline properties?

A4: Yes, certain TPTA derivatives with long alkoxyl side chains display liquid crystalline behavior. This property, coupled with high quantum yields in photoluminescence (over 70%), makes these derivatives attractive for various optoelectronic applications. []

Q5: Can TPTA act as a photocatalyst?

A5: Yes, aromatic dendrimers containing TPTA cores demonstrate efficient and selective photocatalytic activity. For example, these dendrimers effectively catalyze the oxidation of benzylamines to the corresponding N-benzylidene benzylamines under mild conditions. []

Q6: How does the presence of TPTA affect the cyclotrimerization of benzonitrile?

A6: TPTA itself is a product of benzonitrile cyclotrimerization. Research suggests that the formation of a stable tetrameric α-amino lithium imide intermediate, involving TPTA, limits further cyclotrimerization of benzonitrile. This finding provides valuable insights into the mechanism of benzonitrile cyclotrimerization. []

Q7: How is Density Functional Theory (DFT) used to study TPTA and its derivatives?

A7: DFT calculations help predict various properties of TPTA derivatives, including electronic structure, optical properties, charge transport characteristics, and reorganization energies. This approach is crucial for rational design and optimization of new TPTA-based materials for organic solar cells and other optoelectronic applications. [, ]

Q8: How does modifying the substituents on the TPTA core affect the emission color of the resulting compounds?

A8: Changing the substituents on the TPTA core significantly influences the emission color. For instance, incorporating different donor units, like spirofluorene and triphenylamine, at various positions on the TPTA core can tune the emission color from deep blue to green. This tunability arises from the changes in the degree of π-conjugation induced by the substituents. []

Q9: Does the introduction of bulky groups on the donor unit affect the interaction with TPTA?

A9: Yes, introducing bulky groups, like tert-butyl, on the donor unit weakens its interaction with TPTA. This weakened interaction leads to a broader emission spectrum due to the increased conformational flexibility of the donor-acceptor complex. [, ]

Q10: What is the impact of different linking strategies on the stability and performance of TPTA-based TADF emitters?

A10: Studies show that incorporating adamantane as a rigid, non-conjugated linker in TPTA-based TADF emitters, particularly in a face-to-face configuration, leads to enhanced blue TADF with high triplet energy, desirable for efficient OLED devices. []

Q11: What are the applications of TPTA in organic light-emitting diodes (OLEDs)?

A11: TPTA is a versatile building block for electron-transporting materials and host materials in OLEDs. TPTA derivatives, often used as electron-acceptors in thermally activated delayed fluorescence (TADF) emitters, contribute to high-efficiency blue, green, and white OLEDs. [, , , , , , ]

Q12: How does the molecular configuration of TPTA-based TADF emitters influence their performance in OLEDs?

A12: Studies reveal that unsymmetrical TADF emitters with an acceptor-donor-acceptor (A-D-A') configuration, featuring TPTA as one of the acceptors, can achieve impressive electroluminescence performance. For instance, a device based on such a configuration, with TPTA and 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as acceptors and spirobiacridine as the donor, achieved a remarkable external quantum efficiency of 31.7% with orange-red emission. []

Q13: Are there any studies on the environmental impact and degradation of TPTA?

A14: While specific studies on TPTA's environmental impact are limited, researchers are increasingly focusing on sustainable practices in the synthesis and application of TPTA-based materials. This includes exploring eco-friendly synthetic routes, developing biodegradable analogs, and optimizing waste management strategies. [, ]

Q14: What are the future directions for research on TPTA?

A14: Future research will likely focus on:

- Designing TPTA derivatives with improved charge transport properties for efficient organic solar cells. []

- Developing new synthetic strategies for TPTA derivatives with enhanced sustainability and cost-effectiveness. []

- Exploring the potential of TPTA-based materials in emerging applications like sensors, bioimaging, and catalysis. [, ]

- Investigating the long-term stability and environmental impact of TPTA-based devices for sustainable optoelectronics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.